molecular formula C22H18ClN5O3S B2533790 ethyl 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate CAS No. 893913-86-5

ethyl 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate

Cat. No.: B2533790
CAS No.: 893913-86-5
M. Wt: 467.93
InChI Key: DSPSRKJYMLGYIO-UHFFFAOYSA-N
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Description

The compound “ethyl 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate” is a complex organic molecule. It contains a pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid . Pyrimidines and their derivatives have been described with a wide range of biological potential .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of acylated aminopyrimidines with carboxylic anhydrides or acid chlorides . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. X-ray crystallographic analysis of similar compounds suggests that certain groups may bind within lipophilic pockets formed by P-loop residues .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied. For similar compounds, the acetyl methyl group and the amide carbonyl moiety are involved in cyclization when heated under reflux with MeONa in BuOH .

Scientific Research Applications

Heterocyclic System Synthesis

  • Ethyl 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate is used as a precursor in the synthesis of heterocyclic systems. These compounds are valuable in organic chemistry due to their diverse biological activities and applications in drug development. For example, the synthesis of pyrido[1,2-a]pyrimidones and thiazolo[3,2-a]pyrimidones from 2-aminopyridines and 2-aminothiazoles, respectively, demonstrates the compound's versatility in creating fused heterocyclic systems (Selič, Stanovnik, 1997).

Antimicrobial and Anticancer Activities

  • Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, showing significant antimicrobial and higher anticancer activities compared to reference drugs. This highlights the compound's potential in developing new therapeutic agents (Hafez, El-Gazzar, Al-Hussain, 2016).

Novel Compounds with Biological Activities

  • The compound serves as a key intermediate in the synthesis of various novel compounds with expected biological activities, such as anticancer and anti-5-lipoxygenase agents. The creation of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones through a single-step condensation process illustrates the compound's role in generating new molecules for biological evaluation (Rahmouni et al., 2016).

Future Directions

The future directions for research on this compound could involve further exploration of its biological activity and potential therapeutic applications. Pyrimidine derivatives have been found to have a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various cellular targets, including enzymes and receptors . The specific targets can vary depending on the exact structure of the compound and the biological context in which it is used.

Mode of Action

The mode of action of ethyl 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate involves its interaction with its targets, leading to changes in cellular processes . The compound may bind to its target, altering its function and leading to downstream effects. The exact nature of these interactions and changes would depend on the specific target and the biological context.

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression . The specific pathways affected would depend on the compound’s targets and the biological context.

Pharmacokinetics

Similar compounds have been shown to have good preclinical drug metabolism and pharmacokinetics (dmpk) properties . The specific ADME properties would depend on the compound’s chemical structure and the biological context.

Result of Action

Similar compounds have been shown to have various effects, including changes in cell signaling, gene expression, and cellular metabolism . The specific effects would depend on the compound’s targets, mode of action, and the biological context.

Action Environment

Environmental factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds . The specific influences would depend on the compound’s chemical structure, its targets, and the biological context.

Properties

IUPAC Name

ethyl 4-[[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O3S/c1-2-31-22(30)14-3-7-16(8-4-14)27-19(29)12-32-21-18-11-26-28(20(18)24-13-25-21)17-9-5-15(23)6-10-17/h3-11,13H,2,12H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPSRKJYMLGYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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